molecular formula C8H7BrO2 B1338418 2-Bromo-4-methoxybenzaldehyde CAS No. 43192-31-0

2-Bromo-4-methoxybenzaldehyde

Cat. No. B1338418
CAS RN: 43192-31-0
M. Wt: 215.04 g/mol
InChI Key: ODISAUHBLBVQKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07144913B2

Procedure details

To a solution of 2-bromo-4-fluorobenzaldehyde (50 g, 246 mmol), in MeOH (500 mL) in a 15° C. water bath was added a 25% solution of NaOMe/MeOH (88 mL). The mixture was stirred at r.t. for 1 hour followed by 2 hours at reflux. The solid was filtered and the filtrate was concentrated to dryness to give a second crop of solid. Both crops were taken up in CH2Cl2/H2O. After washing with H2O, the organic phase was dried (MgSO4), filtered, and evaporated to give an off-white solid (52.2 g).
Quantity
50 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
NaOMe MeOH
Quantity
88 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
CH2Cl2 H2O
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:9]=[C:8](F)[CH:7]=[CH:6][C:3]=1[CH:4]=[O:5].[CH3:11][O-:12].[Na+].CO>CO.C(Cl)Cl.O>[Br:1][C:2]1[CH:9]=[C:8]([O:12][CH3:11])[CH:7]=[CH:6][C:3]=1[CH:4]=[O:5] |f:1.2.3,5.6|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
BrC1=C(C=O)C=CC(=C1)F
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
NaOMe MeOH
Quantity
88 mL
Type
reactant
Smiles
C[O-].[Na+].CO
Name
Quantity
500 mL
Type
solvent
Smiles
CO
Step Two
Name
CH2Cl2 H2O
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl.O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at r.t. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
followed by 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
FILTRATION
Type
FILTRATION
Details
The solid was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to dryness
CUSTOM
Type
CUSTOM
Details
to give a second crop of solid
WASH
Type
WASH
Details
After washing with H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=C(C=O)C=CC(=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 52.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.